

# Application Notes and Protocols for the Oxidation of Carone

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## Compound of Interest

Compound Name: Caron

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## Introduction

**Carone**, a bicyclic monoterpene ketone, serves as a versatile chiral building block in organic synthesis. Its strained cyclopropane ring and carbonyl functionality offer unique opportunities for stereoselective transformations. The oxidation of **carone** can lead to a variety of valuable products, including lactones and dicarboxylic acids, which are important intermediates in the synthesis of pharmaceuticals and other biologically active molecules. This document provides detailed protocols for the oxidation of **carone** via two primary pathways: Baeyer-Villiger oxidation to form a lactone and oxidative cleavage to produce **caronic acid**.

## Data Presentation

The following tables summarize the quantitative data for the described oxidation protocols.

Table 1: Baeyer-Villiger Oxidation of (+)-**Carone**

Oxidizing Agent	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)	Product
m-Chloroperoxy benzoic acid (m-CPBA)	Dichloromethane (CH <sub>2</sub> Cl <sub>2</sub> )	Room Temperature	48	~95%	4,4,7-trimethyl-2-oxabicyclo[5.1.0]octan-3-one

Table 2: Oxidative Cleavage of 3-Carene to **Caronic Acid** via Ozonolysis

Step	Reagents	Solvent	Temperature (°C)	Key Intermediate/Product
1. Ozonolysis	Ozone (O <sub>3</sub> ), then Sodium borohydride (NaBH <sub>4</sub> )	Methanol (MeOH) / Dichloromethane (CH <sub>2</sub> Cl <sub>2</sub> )	-78	Caronaldehyde
2. Oxidation	Jones Reagent (CrO <sub>3</sub> , H <sub>2</sub> SO <sub>4</sub> , Acetone)	Acetone	0 to Room Temperature	cis-Caronic Acid

## Experimental Protocols

### Protocol 1: Baeyer-Villiger Oxidation of (+)-Carone

This protocol describes the oxidation of the ketone functionality in **carone** to a lactone using a peroxyacid. The Baeyer-Villiger oxidation is a reliable method for inserting an oxygen atom adjacent to a carbonyl group.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Materials:

- (+)-**Carone**
- meta-Chloroperoxybenzoic acid (m-CPBA) (≥77%)

- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated aqueous sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- To a solution of (+)-**carone** (1.0 eq) in dichloromethane (0.1 M), add m-CPBA (1.5 eq) portionwise at room temperature.
- Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with dichloromethane.
- Wash the organic layer sequentially with saturated aqueous  $\text{Na}_2\text{S}_2\text{O}_3$  solution (2 x), saturated aqueous  $\text{NaHCO}_3$  solution (2 x), and brine (1 x).
- Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product, 4,4,7-trimethyl-2-oxabicyclo[5.1.0]octan-3-one, can be purified by column chromatography on silica gel if necessary.

## Protocol 2: Synthesis of cis-Caronic Acid via Ozonolysis of 3-Carene

This two-step protocol involves the ozonolysis of (+)-3-carene to form an intermediate keto-aldehyde (**caronaldehyde**), followed by oxidation to yield cis-**caronic acid**.<sup>[4][5][6][7]</sup> This pathway provides access to the dicarboxylic acid derivative of the carane skeleton.

### Step 1: Ozonolysis of (+)-3-Carene

#### Materials:

- (+)-3-Carene
- Methanol (MeOH)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Ozone (O<sub>3</sub>) generated from an ozone generator
- Sodium borohydride (NaBH<sub>4</sub>)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Diatomaceous earth (e.g., Celite®)
- Standard laboratory glassware for ozonolysis

#### Procedure:

- Dissolve (+)-3-carene (1.0 eq) in a 1:1 mixture of methanol and dichloromethane (0.1 M) in a three-necked flask equipped with a gas inlet tube and a gas outlet tube connected to a trap containing potassium iodide solution.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Bubble ozone gas through the solution until a blue color persists, indicating the complete consumption of the starting material.

- Purge the solution with nitrogen or argon gas to remove excess ozone.
- Slowly add sodium borohydride (1.5 eq) in small portions to the cold solution to reduce the intermediate ozonide.
- Allow the reaction mixture to warm to room temperature and stir for 4 hours.
- Quench the reaction by the slow addition of saturated aqueous  $\text{NH}_4\text{Cl}$  solution.
- Filter the mixture through a pad of diatomaceous earth and wash the pad with dichloromethane.
- Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).
- Combine the organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to obtain crude **caronaldehyde**. This intermediate is often used in the next step without further purification.

#### Step 2: Oxidation of **Caronaldehyde** to cis-**Caronic Acid**

##### Materials:

- Crude **caronaldehyde** from Step 1
- Acetone
- Jones Reagent (prepared by dissolving  $\text{CrO}_3$  in concentrated  $\text{H}_2\text{SO}_4$  and water)
- Isopropanol
- Ethyl acetate ( $\text{EtOAc}$ )
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

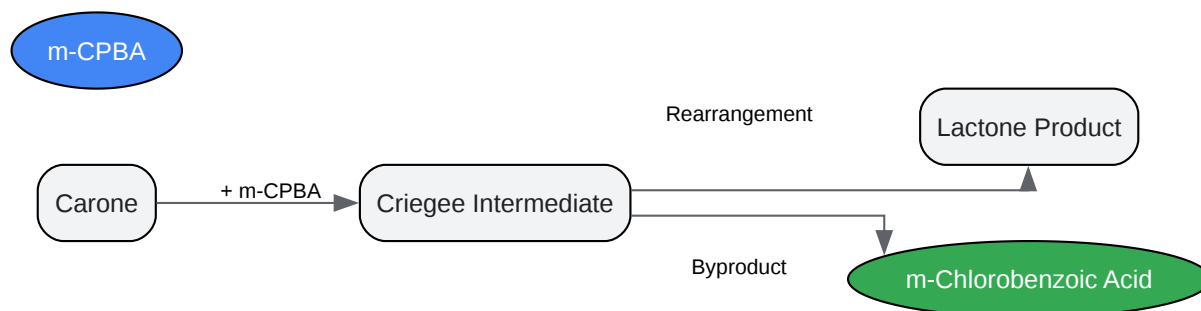
##### Procedure:

- Dissolve the crude **caronaldehyde** (1.0 eq) in acetone (0.2 M) and cool the solution to 0 °C in an ice bath.

- Add Jones reagent dropwise to the stirred solution. A persistent orange-brown color indicates that the oxidation is complete.
- Quench the excess oxidant by the dropwise addition of isopropanol until the solution turns green.
- Remove the acetone under reduced pressure.
- Partition the residue between water and ethyl acetate.
- Extract the aqueous layer with ethyl acetate (3 x).
- Combine the organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- The crude cis-**caronic** acid can be purified by recrystallization.

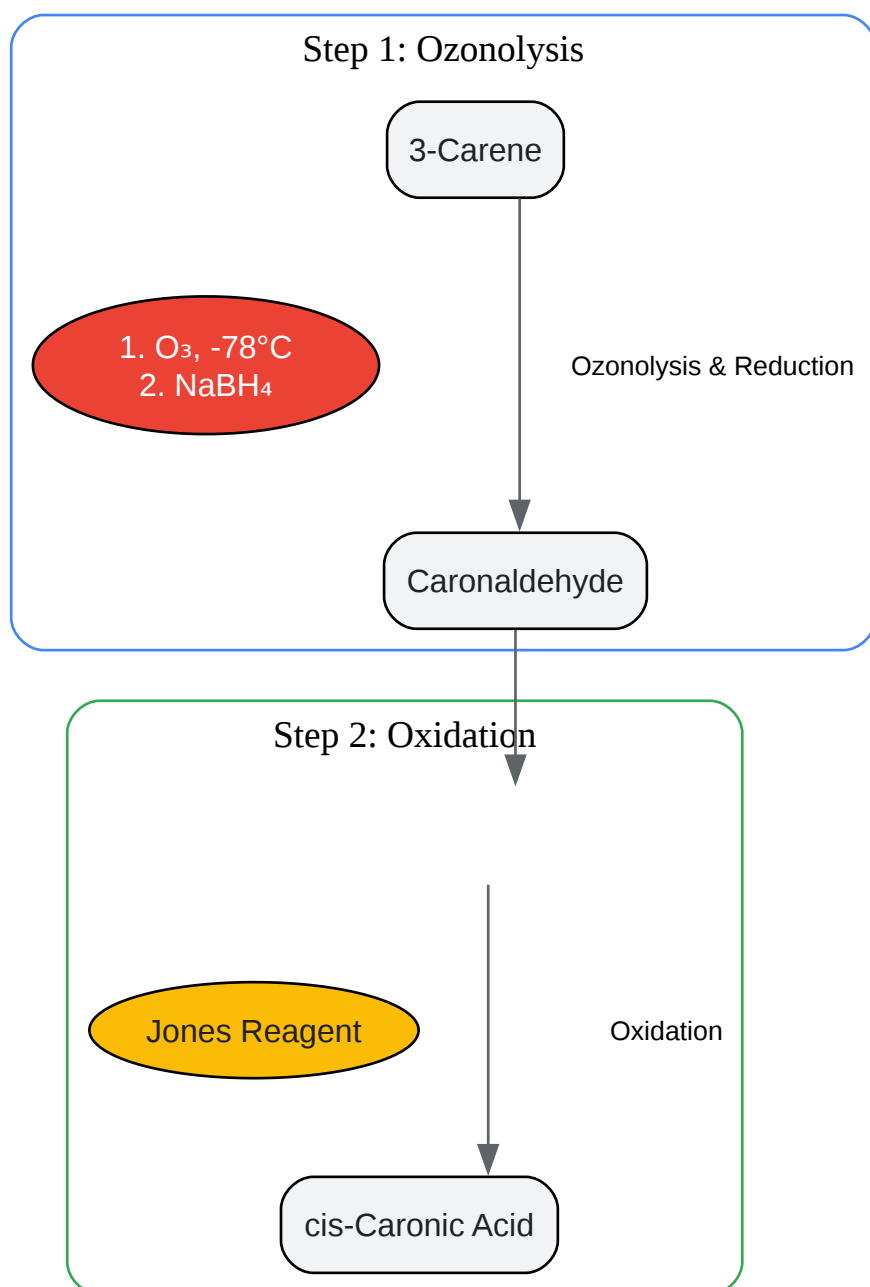
## Mandatory Visualizations

### Signaling Pathways and Experimental Workflows



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Caption: Baeyer-Villiger oxidation of **carone** to a lactone.



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Caption: Two-step synthesis of cis-**caronic** acid from 3-carene.

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